2-Phenanthrenecarboxylic acid, 9,10-dihydro-
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Overview
Description
2-Phenanthrenecarboxylic acid, 9,10-dihydro- is an organic compound with the molecular formula C15H10O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group attached to the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- can be achieved through several methods. One common approach involves the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone in the presence of indium and acetic acid under reflux conditions . Another method includes the palladium-catalyzed Heck reaction, which allows for the formation of 9,10-dihydro phenanthrene derivatives .
Industrial Production Methods
Industrial production of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Phenanthrenecarboxylic acid, 9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 9,10-phenanthrenequinone.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include 9,10-phenanthrenequinone, various hydro derivatives, and substituted phenanthrene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Phenanthrenecarboxylic acid, 9,10-dihydro- has several scientific research applications:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.
Industry: It finds use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- involves its interaction with molecular targets and pathways within biological systems. As a photoclick reagent, it undergoes light-initiated bioorthogonal photoclick cycloaddition reactions with electron-rich vinyl ether functionalities, allowing for precise spatiotemporal control within biological applications . This method requires no catalyst and is compatible with cells, making it a valuable tool in biological research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenanthrenecarboxylic acid, 9,10-dihydro- include:
- 9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid
- 2-Phenanthrenecarboxylic acid, 9,10-dihydro-7-(octyloxy)-
Uniqueness
What sets 2-Phenanthrenecarboxylic acid, 9,10-dihydro- apart from similar compounds is its specific structural configuration and reactivity. Its ability to undergo light-initiated bioorthogonal photoclick cycloaddition reactions with high efficiency and compatibility with biological systems makes it particularly unique and valuable in scientific research .
Properties
CAS No. |
64057-62-1 |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
9,10-dihydrophenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2,(H,16,17) |
InChI Key |
KDKMJRJRONOCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
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